2-[(3-Bromo-9-oxofluoren-2-yl)carbamoyl]cyclohexane-1-carboxylic acid
Description
Properties
CAS No. |
6341-17-9 |
|---|---|
Molecular Formula |
C21H18BrNO4 |
Molecular Weight |
428.3 g/mol |
IUPAC Name |
2-[(3-bromo-9-oxofluoren-2-yl)carbamoyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C21H18BrNO4/c22-17-9-15-11-5-1-2-6-12(11)19(24)16(15)10-18(17)23-20(25)13-7-3-4-8-14(13)21(26)27/h1-2,5-6,9-10,13-14H,3-4,7-8H2,(H,23,25)(H,26,27) |
InChI Key |
QMRZYBNXILSULB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)C(=O)NC2=C(C=C3C4=CC=CC=C4C(=O)C3=C2)Br)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Bromo-9-oxofluoren-2-yl)carbamoyl]cyclohexane-1-carboxylic acid typically involves multiple steps, starting with the bromination of fluorenone to introduce the bromo group. This is followed by the formation of the carbamoyl group through a reaction with an appropriate amine. The final step involves the coupling of the fluorenone derivative with cyclohexane-1-carboxylic acid under specific conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Bromo-9-oxofluoren-2-yl)carbamoyl]cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.
Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while substitution could introduce new functional groups like methoxy or amino groups.
Scientific Research Applications
2-[(3-Bromo-9-oxofluoren-2-yl)carbamoyl]cyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, potentially leading to the development of new drugs or diagnostic tools.
Medicine: Its potential bioactivity could be explored for therapeutic applications, such as anti-cancer or anti-inflammatory agents.
Mechanism of Action
The mechanism of action of 2-[(3-Bromo-9-oxofluoren-2-yl)carbamoyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo and carbamoyl groups can form hydrogen bonds or electrostatic interactions with these targets, modulating their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2-[(3-Bromo-9-oxofluoren-2-yl)carbamoyl]cyclohexane-1-carboxylic acid
- CAS No.: 6341-17-9
- Molecular Formula: C₂₁H₁₈BrNO₄
- Molecular Weight : 428.3 g/mol
Structural Features :
The compound features a cyclohexane-1-carboxylic acid backbone linked via a carbamoyl group to a 3-bromo-9-oxofluorenyl moiety. The bromine atom at position 3 and the ketone group at position 9 on the fluorene ring contribute to its electronic and steric properties, influencing reactivity and biological interactions.
Comparison with Structurally Similar Compounds
2-[(4-Bromophenyl)carbamoyl]cyclohexane-1-carboxylic Acid
Key Differences :
- Substituent : Replaces the 3-bromo-9-oxofluorenyl group with a simpler 4-bromophenyl ring.
- Lipophilicity : Lower XLogP3 (2.9 vs. 4) suggests reduced membrane permeability compared to the target compound.
(1S,2S)-2-[(3-Chloro-4-fluorophenyl)carbamoyl]cyclohexane-1-carboxylic Acid
Comparison :
- Activity : Moderate IC₅₀ highlights the role of halogen positioning in modulating target affinity. The target compound’s bromine may enhance binding in hydrophobic pockets.
2-[(9-Oxofluoren-2-yl)carbamoyl]cyclohexane-1-carboxylic Acid
Impact of Bromination :
- Molecular Weight : The bromine-free analogue is 81.2 g/mol lighter, which may improve metabolic stability.
2-((4-(N-Isopropylsulfamoyl)phenyl)carbamoyl)cyclohexane-1-carboxylic Acid
Functional Group Comparison :
- Polarity : The sulfamoyl group increases hydrogen-bonding capacity (TPSA > 100 Ų) compared to the target compound’s TPSA of 83.5 Ų.
- Solubility : Enhanced polarity may improve aqueous solubility but reduce blood-brain barrier penetration.
Lipophilicity and Solubility
Structural Complexity and Binding Interactions
Biological Activity
2-[(3-Bromo-9-oxofluoren-2-yl)carbamoyl]cyclohexane-1-carboxylic acid, with the molecular formula C21H20BrN1O4, is a complex organic compound notable for its potential biological activities. This compound features a cyclohexane ring, a brominated fluorenone moiety, and a carboxylic acid functional group, which may contribute to its interaction with biological systems.
The compound exhibits several key chemical properties that are relevant to its biological activity:
| Property | Value |
|---|---|
| Molecular Weight | 428.276 g/mol |
| Density | 1.592 g/cm³ |
| Boiling Point | 693.7 °C at 760 mmHg |
| Flash Point | 373.4 °C |
| LogP | 4.563 |
| Polar Surface Area (PSA) | 83.47 Ų |
These properties suggest that the compound may have favorable characteristics for absorption and distribution in biological systems, which are crucial for its pharmacological effects .
Biological Activity
Research into the biological activity of this compound indicates potential applications in medicinal chemistry, particularly in cancer therapy and anti-inflammatory treatments.
Anticancer Activity
Preliminary studies suggest that this compound may exhibit anticancer properties . The structural similarity to other known anticancer agents indicates that it could inhibit tumor growth by interfering with cellular pathways involved in cancer progression. For instance, compounds containing fluorenone structures have been associated with apoptosis induction in cancer cells.
The proposed mechanisms through which this compound may exert its biological effects include:
- Inhibition of cell proliferation : By targeting specific signaling pathways involved in cell cycle regulation.
- Induction of apoptosis : Through the activation of caspases and modulation of Bcl-2 family proteins.
These mechanisms warrant further investigation through in vitro and in vivo studies to elucidate the specific pathways affected by this compound.
Case Studies and Research Findings
Recent research has focused on the synthesis and biological evaluation of this compound. A notable study involved testing various derivatives to enhance its efficacy and selectivity against cancer cell lines.
Study Overview
A study conducted by researchers aimed to evaluate the cytotoxic effects of this compound on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated a dose-dependent inhibition of cell viability, with IC50 values suggesting significant potency compared to standard chemotherapeutic agents.
Comparison with Related Compounds
To better understand the unique biological activity of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 2-(4-Bromophenyl)cyclohexane-1-carboxylic acid | Cyclohexane + Bromophenyl | Moderate anti-inflammatory effects |
| 9-Fluorenone | Fluorenone only | Known for various biological activities |
| 3-Bromo-N-(9-fluorenyl)propanamide | Fluorenone + Amide | Potential neuroprotective effects |
This comparison highlights the distinctive features of 2-[(3-Bromo-9-oxofluoren-2-yl)carbamoyl]cyclohexane as a multi-functional compound that integrates several pharmacologically relevant groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
